2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the quinazolinone moiety suggests potential biological activity, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Ethyl Linker: The quinazolinone core can be alkylated using ethyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro groups on the benzene ring are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the quinazolinone moiety.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The quinazolinone moiety may interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Uniqueness
2,5-dichloro-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide is unique due to the combination of the sulfonamide and quinazolinone moieties, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13Cl2N3O3S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-11-5-6-13(18)15(9-11)25(23,24)20-7-8-21-10-19-14-4-2-1-3-12(14)16(21)22/h1-6,9-10,20H,7-8H2 |
InChI Key |
GHVPZDUBUMQRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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